molecular formula C11H10BrNO B598476 3-Bromo-6,7-dimethyl-4-hydroxyquinoline CAS No. 1204811-69-7

3-Bromo-6,7-dimethyl-4-hydroxyquinoline

Cat. No.: B598476
CAS No.: 1204811-69-7
M. Wt: 252.111
InChI Key: JYCOENAJWAVNKI-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a unique chemical compound with the empirical formula C11H10BrNO . It has a molecular weight of 252.11 and is typically found in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc2ncc (Br)c (O)c2cc1C . The InChI key for this compound is JYCOENAJWAVNKI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 252.11 and an empirical formula of C11H10BrNO .

Scientific Research Applications

Photolabile Protecting Group

3-Bromo-6,7-dimethyl-4-hydroxyquinoline has been explored for its utility as a photolabile protecting group. A derivative, 8-bromo-7-hydroxyquinoline (BHQ), was synthesized and found to possess higher single photon quantum efficiency compared to other protective groups. Its unique properties, such as increased solubility, low fluorescence, and sensitivity to multiphoton-induced photolysis, make it suitable for in vivo applications, specifically as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Biologically Active Compounds

The synthesis of bromo-4-iodoquinoline, a vital intermediate for crafting biologically active compounds like GSK2126458, employs a compound structurally similar to this compound. This synthesis process, involving cyclization and substitution reactions, demonstrates the compound's potential in creating biologically active molecules (Wang et al., 2015).

Analyzing Chemical and Biological Properties

Research has been conducted on derivatives of 4-hydroxyquinol-2-one, a compound similar to this compound, to assess their chemical and biological properties. This includes the study of the bromination process and the evaluation of analgesic properties, indicating the potential medicinal applications of these compounds (Украинец et al., 2013).

Exploration in Fluorescence and Cytotoxicity

3-Hydroxyquinolin-4(1H)-one derivatives, structurally akin to this compound, have been synthesized and analyzed for their fluorescence properties and cytotoxic activity against various cancer cell lines. This underscores the compound's potential in therapeutic applications and as a fluorescent probe (Kadrić et al., 2014).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, which are structurally related to this compound, have shown potential as corrosion inhibitors. This utility was demonstrated in a study involving the inhibition of mild steel corrosion in an acidic environment, indicating the compound's potential in protecting metal surfaces (Rbaa et al., 2018).

Safety and Hazards

3-Bromo-6,7-dimethyl-4-hydroxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has a hazard statement of H302 - H318 and a precautionary statement of P280 - P305 + P351 + P338 . It is recommended to be stored in Combustible Solids storage class code 11 .

Properties

IUPAC Name

3-bromo-6,7-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCOENAJWAVNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671103
Record name 3-Bromo-6,7-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-69-7
Record name 3-Bromo-6,7-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204811-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6,7-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204811-69-7
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